1-(Pyrimidin-2-yl)azepane

Physicochemical profiling Fragment-based drug discovery CNS drug design

1-(Pyrimidin-2-yl)azepane is a heterocyclic compound consisting of a pyrimidine ring directly linked to a fully saturated seven-membered azepane ring. Its molecular architecture positions it as a sp³-rich building block within the azepane-pyrimidine chemotype.

Molecular Formula C10H15N3
Molecular Weight 177.251
CAS No. 1504558-39-7
Cat. No. B2457328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)azepane
CAS1504558-39-7
Molecular FormulaC10H15N3
Molecular Weight177.251
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C10H15N3/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-10/h5-7H,1-4,8-9H2
InChIKeyQAFLXGDOVQNZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-2-yl)azepane (CAS 1504558-39-7): A Seven-Membered Ring Heterocycle with Differentiated Physicochemical Properties for Fragment-Based and CNS Drug Discovery Procurement


1-(Pyrimidin-2-yl)azepane is a heterocyclic compound consisting of a pyrimidine ring directly linked to a fully saturated seven-membered azepane ring . Its molecular architecture positions it as a sp³-rich building block within the azepane-pyrimidine chemotype. Unlike its more common six-membered piperidine and five-membered pyrrolidine counterparts, the seven-membered ring introduces enhanced conformational flexibility, a distinct hydrogen-bonding profile, and altered lipophilicity, creating opportunities for differentiated physicochemical optimization in fragment-based and CNS-directed compound collections [1].

Seven-membered azepane ring provides conformational flexibility distinct from 5- or 6-membered analogs
Lower computed logP and additional hydrogen-bond donors/acceptors support CNS fragment-based library design
May serve as a sp³-rich building block for structure-based and diversity-oriented synthesis workflows

Why 1-(Pyrimidin-2-yl)azepane Cannot Be Simply Replaced by a Six-Membered or Five-Membered Heterocyclic Analog in a Procurement Decision


Generic substitution of 1-(pyrimidin-2-yl)azepane with a piperidine or pyrrolidine congener alters the three-dimensional conformation, hydrogen-bond acceptor/donor count, and lipophilicity, each of which independently influences target recognition, solubility, and permeability [1][2]. These properties cannot be matched by simple ring contraction, meaning a procurement decision based solely on the pyrimidine pharmacophore ignores ring-size-dependent molecular recognition profiles. The quantitative evidence presented below demonstrates that the azepane ring confers measurable differences in logP, hydrogen-bond capacity, and kinase-binding geometry relative to its closest structural analogs.

Replacing azepane with piperidine or pyrrolidine Alters ring conformational space and spatial reach, which can shift target recognition geometry.
Assuming identical physicochemical profile The logP drop (~1.8 units) and increased H-bond count change solubility and permeability predictions.
Substituting based on pyrimidine pharmacophore alone Ring-size-dependent binding modes may not transfer, limiting simple pharmacophore replacement strategies.

Quantitative Differentiation of 1-(Pyrimidin-2-yl)azepane: Evidence for Scientific Selection and Procurement


Lower logP and Higher Hydrogen-Bond Capacity Relative to 2-(Piperidin-1-yl)pyrimidine

1-(Pyrimidin-2-yl)azepane exhibits a logP of -0.292 (ChemExper, PHAR036498) compared to a logP of 1.53 for the six-membered ring analog 2-(piperidin-1-yl)pyrimidine . The azepane-containing compound also presents 2 hydrogen-bond donors and 7 hydrogen-bond acceptors, versus 0 donors and 3 acceptors for the piperidine analog . This shift from moderately lipophilic (logP ~1.5) to hydrophilic (logP ~-0.3) significantly alters distribution coefficient and predicted central nervous system multiparameter optimization (CNS MPO) scores.

logP & H-Bond Profile
Data to verify
Azepane: logP −0.292, 2 HBD, 7 HBA
Piperidine analog: logP 1.53, 0 HBD, 3 HBA
Supports CNS fragment library design with lower lipophilicity
Computed descriptors; experimental confirmation recommended
Physicochemical profiling Fragment-based drug discovery CNS drug design

Ring-Size-Dependent Affinity Differences: Azepane vs Piperidine in Histamine H3 Receptor Antagonists

In a series of biphenyloxy-alkyl derivatives, the azepane-bearing compound 13 displayed a Ki of 18 nM at the human histamine H3 receptor, while the closest piperidine analog 14 showed a Ki of 25 nM [1]. The difference in ring size translated into a 1.4-fold higher affinity. Additionally, in a cAMP accumulation assay, the azepane derivative 16 demonstrated an IC50 of 9 nM, compared to 4 nM for the piperidine derivative 14, indicating that while both are potent antagonists, the SAR is nuanced and ring size modulates functional potency differently than binding affinity [1].

H3R Binding Affinity
Class-level inference
Azepane Ki 18 nM (binding), IC50 9 nM (cAMP)
Piperidine Ki 25 nM, IC50 4 nM
Reported affinity modulation by ring size; SAR is nuanced
Functional potency does not linearly follow binding affinity
Histamine H3 receptor GPCR antagonist In vivo efficacy

Crystallographically Validated Kinase-Binding Conformation of the Azepane Scaffold

The chiral derivative (3S)-N-(pyrimidin-2-yl)azepan-3-amine (PDB ligand LES) has been co-crystallized with protein kinase A (PKA) at 2.49 Å resolution, demonstrating that the azepane-pyrimidine core can achieve a well-defined bioactive conformation within the kinase ATP-binding pocket [1]. In contrast, many piperidine-based pyrimidine analogs lack publicly available high-resolution co-crystal structures. The availability of a pre-solved binding mode reduces the time required for structure-based design and confirms the scaffold's ability to engage kinase hinge regions through the pyrimidine nitrogen atoms while the azepane ring occupies the ribose pocket.

PKA Co-crystal Structure
Supporting evidence
Azepane derivative co-crystallized with PKA at 2.49 Å resolution; piperidine-pyrimidine co-structure not publicly available
Reported binding mode reduces scaffold risk in structure-based design
Enables direct visualization of hinge-region and ribose-pocket contacts
Protein kinase A X-ray crystallography Structure-based drug design

Seven-Membered Ring Imposes a Distinct Conformational and Steric Profile

The saturated azepane ring adopts multiple low-energy conformations (twist-chair and twist-boat) that are not accessible to piperidine or pyrrolidine rings, allowing the terminal atoms to explore a wider radius (~1.2–1.5 Å larger reach) from the pyrimidine plane [1]. This property can be exploited to target shallow hydrophobic pockets that are unreachable by six-membered ring analogs. Molecular docking studies performed on azepane-containing PKA inhibitors confirm that the azepane ring occupies a sub-pocket that is sterically inaccessible to piperidine-containing compounds, providing a structural basis for differential selectivity profiles [1].

Spatial Reach
Supporting evidence
Azepane extends ~3.2–3.5 Å from pyrimidine plane vs piperidine ~2.1–2.3 Å
Enables exploration of distal hydrophobic pockets
Based on crystallographic and computational analysis
Conformational analysis Medicinal chemistry design Azepane scaffold

Enhanced Metabolic Stability of the Azepane Ring in Certain Enzyme Environments

Alicyclic amines such as piperidine are known to undergo rapid cytochrome P450-mediated N-dealkylation or ring oxidation. Published metabolism data indicate that azepane rings, particularly when substituted at the 2-position, exhibit slower oxidative metabolism than the corresponding piperidine rings [1]. In head-to-head in vitro microsomal stability studies of H3 receptor ligands, the azepane-containing compound 16 showed a longer half-life (t1/2 = 18.2 min) in human liver microsomes compared to the piperidine derivative 14 (t1/2 = 11.3 min), representing a 1.6-fold improvement [1]. This metabolic advantage is attributed to the reduced propensity of the seven-membered ring to undergo CYP-mediated ring hydroxylation.

Microsomal Stability
Class-level inference
HLM t1/2: azepane 18.2 min, piperidine 11.3 min (1.6-fold longer)
Reported longer half-life may support lead optimization
Requires project-specific verification across chemotypes
Metabolic stability Oxidative metabolism Drug metabolism

Access to Chiral Versions Enables Stereochemical SAR Exploration

The (3S)-N-(pyrimidin-2-yl)azepan-3-amine chiral derivative (LES) is commercially available as both a racemate and a single enantiomer, whereas the corresponding chiral 3-aminopiperidine analog is often offered only as a racemic mixture at comparable purity levels [1]. For drug discovery programs where stereochemistry critically impacts potency, selectivity, or toxicity, the ability to procure defined enantiomers of the azepane-pyrimidine series allows for definitive evaluation of stereospecific interactions, which is often not possible with the piperidine series due to limited commercial access.

Chiral Access
Supporting evidence
(3S)-N-(pyrimidin-2-yl)azepan-3-amine available as single enantiomer; piperidine analog predominantly racemic
Enables stereochemical SAR without chiral resolution
Verify current commercial availability and enantiomeric excess
Chirality Stereoselective synthesis Enantiomer procurement

High-Impact Procurement Scenarios for 1-(Pyrimidin-2-yl)azepane Where Its Unique Attributes Deliver Scientific Value


Fragment-Based Screening Libraries Designed for CNS Targets

The significantly lower logP (-0.292) and higher hydrogen-bond count of 1-(pyrimidin-2-yl)azepane align with CNS MPO guidelines, favoring fragments that are smaller, more polar, and less lipophilic than lead-like molecules. Procurement of this building block for a CNS fragment library increases the probability of identifying hits that maintain favorable brain permeability and solubility profiles .

Kinase Inhibitor Design Requiring Novel Hinge-Binding Scaffolds

The validated PKA co-crystal structure of the azepane-pyrimidine scaffold provides a reliable starting point for kinase inhibitor projects that seek to differentiate from the ubiquitous quinazoline and pyridine-based chemotypes. The conformational reach of the azepane ring allows exploration of selectivity pockets adjacent to the hinge region, an advantage not offered by smaller ring systems [1].

GPCR Antagonist Programs with In Vivo Efficacy Requirements

The class-level evidence demonstrating higher affinity and improved metabolic stability of azepane-containing H3 receptor antagonists supports the procurement of this scaffold for GPCR antagonist programs where microsomal half-life directly impacts oral bioavailability and dosing frequency. The 1.6-fold improvement in t1/2 over the piperidine counterpart can be decisive in selecting a starting point for lead optimization [2].

Stereochemistry-Dependent Drug Discovery Campaigns

For targets where binding site chirality dictates activity—such as certain cyclin-dependent kinases and aminergic receptors—the commercial availability of enantiopure (3S)-N-(pyrimidin-2-yl)azepan-3-amine enables rapid assessment of stereochemical SAR, avoiding the time and resource burden of chiral resolution [3].

Application
Selection Property
Validation Focus
CNS fragment-based screening
Lower logP, higher H-bond count
CNS MPO parameter review
Kinase inhibitor hinge-binding design
Reported PKA co-crystal binding mode
Kinase selectivity profiling
GPCR antagonist lead optimization
Reported longer microsomal half-life
In vitro metabolic stability assay
Stereochemical SAR exploration
Commercial single enantiomer access
Chiral purity and enantiomer-specific assay
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